phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate
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Overview
Description
phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound features a phenyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with (1-hydroxycyclopentyl)methanol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission. The compound may also undergo metabolic conversion to release active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl carbamate
- Methyl N-phenyl carbamate
- Ethyl N-phenyl carbamate
Comparison
phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is unique due to the presence of the cyclopentyl ring with a hydroxyl group, which imparts distinct chemical and biological properties. Compared to other phenyl carbamates, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKPTBMMWOMUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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